(R)-1-N-Boc-2-methylpiperazine
Overview
Description
(R)-1-N-Boc-2-methylpiperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The "Boc" in the name refers to the tert-butoxycarbonyl group, which is a common protecting group used in organic synthesis to protect amines. The "R" denotes the chirality of the compound, indicating that it is the enantiomer with a specific three-dimensional arrangement.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and the formation of various bonds. For example, secondary amine-borane adducts undergo catalytic dehydrocoupling to form cyclic aminoboranes, which is a process that could potentially be applied to the synthesis of this compound derivatives . Additionally, the synthesis of organic-inorganic hybrid materials, such as 1-methylpiperazine-1,4-diium bis(nitrate), involves crystallization and can provide insights into the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by their crystalline form and the presence of various functional groups. For instance, the diprotonated piperazine ring in 1-methylpiperazine-1,4-diium bis(nitrate) adopts a chair conformation, which is a common conformation for piperazine rings . The molecular structure is further stabilized by hydrogen bonds and other intermolecular interactions, as seen in multi-component hydrogen-bonding organic salts formed from 1-methylpiperazine .
Chemical Reactions Analysis
Piperazine derivatives participate in a variety of chemical reactions. The formation of boron-nitrogen bonds, as seen in the synthesis of cyclic aminoboranes and borazines, is one such reaction that could be relevant to the chemistry of this compound . Additionally, the polymerization of N-methyl B-methyl amino borazine involves condensation reactions, which could be analogous to reactions involving the methylpiperazine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the thermal stability of 1-methylpiperazine-1,4-diium bis(nitrate) up to 180°C indicates the robustness of the piperazine ring structure under heat . The crystal structure of 1-methylpiperazine-1,4-diium dipicrate, with its strong N-H...O hydrogen bonds and weak C-H...O interactions, suggests that similar piperazine derivatives, including this compound, may also exhibit significant thermal stability and solid-state interactions .
Scientific Research Applications
Synthesis and Spectroscopic Properties
- N-Hydroxy amides Synthesis : (R)-1-N-Boc-2-methylpiperazine has been utilized in the synthesis of 1-hydroxypiperazine-2,5-diones. These compounds are prepared using Boc-L-amino acids, exhibiting spectroscopic properties similar to corresponding piperazinediones (Akiyama, Katoh, & Tsuchiya, 1989).
Crystal Structures and Ferroelectricity
- Diastereomeric Salts Formation : The compound has been used to form diastereomeric salts with tartaric acid. These structures are significant for understanding hydrogen bonding and layer structures in crystallography (Katagiri, Morimoto, & Sakai, 2010).
- Ferroelectricity in Coordination Compounds : Studies have shown that this compound, in combination with other elements like cobalt, can exhibit ferroelectric behaviors, which are crucial for developing new ferroelectric materials (Chen, Huang, Pan, & Wang, 2014).
Organic-Inorganic Hybrids and Catalytic Activity
- Synthesis of Metal Sulfates : The compound is pivotal in the synthesis of noncentrosymmetric metal sulfates, crucial for the development of new materials with unique properties (Hajlaoui et al., 2012).
- Catalytic Activity in Nitroaldol Reaction : It has been used to prepare compounds that act as diastereoselective catalysts in the nitroaldol reaction, showing significant potential in synthetic organic chemistry (Naïli et al., 2013).
Enantioseparation and Metabolite Analysis
- Chiral Derivatization Reagent : It has been used in the preparation of chiral derivatization reagents for the efficient enantioseparation and ultrasensitive detection of chiral amines, which is significant in pharmaceutical analysis (Jin et al., 2020).
Miscellaneous Applications
- Organometallic Chemistry : It finds application in organometallic chemistry for the preparation and study of various borazine derivatives (Rizzo & Frange, 1974).
- Hydrogen-Bonded Ferroelectrics : The compound has been explored for its use in hydrogen-bonded ferroelectrics based on metal-organic coordination, contributing to advancements in material science (Ye et al., 2009).
properties
IUPAC Name |
tert-butyl (2R)-2-methylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATRVIMZZZVHMP-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437487 | |
Record name | tert-Butyl (2R)-2-methylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170033-47-3 | |
Record name | tert-Butyl (2R)-2-methylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2R)-2-methylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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